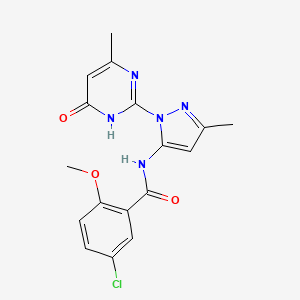
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Modification
Research into related compounds has shown advancements in chemical synthesis techniques, particularly in the creation of condensed isoxazole or pyrazole derivatives from quinoxaline-2-carboxylic acid and its derivatives. These processes involve nucleophilic substitution reactions where oxime oxygen or hydrazone nitrogen acts as a nucleophile, leading to the formation of various biologically active compounds (Dahn & Moll, 1966). Such synthetic pathways may offer insights into how the target compound could be synthesized or modified for specific research purposes.
Antimicrobial and Anticancer Applications
Compounds structurally related to the target molecule have been investigated for their antimicrobial and anticancer properties. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, suggesting that similar compounds, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide, could be explored for their anticancer potential (Deady et al., 2003). Additionally, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their antibacterial and antifungal activities, highlighting the broad-spectrum potential of such compounds in addressing microbial resistance (Holla et al., 2006).
Potential Inhibitory Effects on Kinases
Another area of interest is the development of 3-quinoline carboxamides as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme involved in DNA damage response pathways. This research suggests that related compounds could play a significant role in modulating kinase activity, offering a pathway to novel cancer therapeutics (Degorce et al., 2016).
Antimalarial Activity
Research into quinoline derivatives has also uncovered their potential as antimalarial agents. A novel series of dihydropyrimidines (DHPMs) with quinolinyl residues demonstrated moderate to high antimalarial activities against Plasmodium falciparum, offering a promising avenue for the development of new antimalarial drugs (Radini et al., 2016).
特性
CAS番号 |
1209940-81-7 |
|---|---|
製品名 |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)quinoxaline-2-carboxamide |
分子式 |
C20H19N7O2 |
分子量 |
389.419 |
IUPAC名 |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C20H19N7O2/c1-3-6-13-10-18(28)25-20(22-13)27-17(9-12(2)26-27)24-19(29)16-11-21-14-7-4-5-8-15(14)23-16/h4-5,7-11H,3,6H2,1-2H3,(H,24,29)(H,22,25,28) |
InChIキー |
FFEVRKLYSOZKBS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4N=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
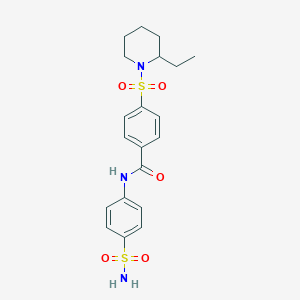
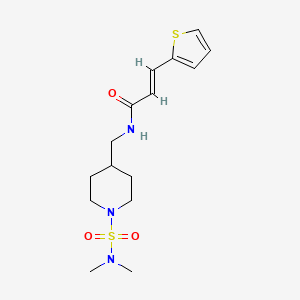
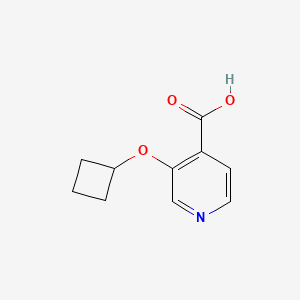
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
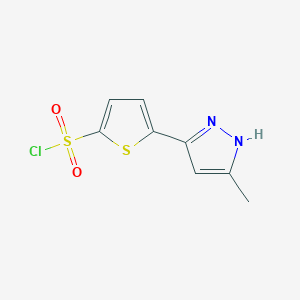
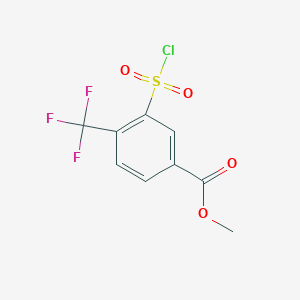
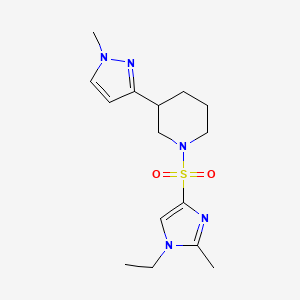
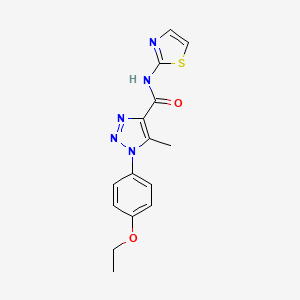
![N,N-bis(2-methoxyethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2905608.png)
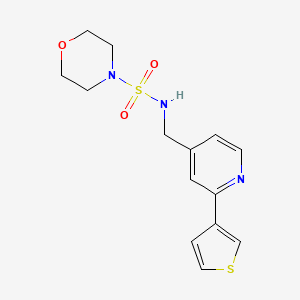
![1-Chloro-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene](/img/structure/B2905610.png)
